H-DL-Asp-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-xiIle-DL-Pro-Gly-DL-Arg-DL-Phe-DL-Asp-DL-Arg-DL-Arg-DL-Val-DL-Ser-DL-Val-DL-Ala-DL-Ala-DL-Glu-OH
Description
This compound is a synthetic peptide composed of 23 alternating D- and L-configured amino acids, denoted by the "DL" prefix for each residue. The sequence includes non-standard residues such as xiIle (likely a modified isoleucine isomer) and features repetitive motifs, including multiple aspartic acid (Asp), arginine (Arg), and valine (Val) residues. The presence of racemic (DL) amino acids suggests a synthetic origin, as biosynthetic pathways typically produce L-forms. The peptide’s structural complexity may confer unique physicochemical properties, such as protease resistance or altered solubility, compared to natural L-configured peptides.
Properties
IUPAC Name |
2-[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H150N28O29/c1-13-47(10)71(118-84(143)62-28-21-35-120(62)87(146)70(46(8)9)117-81(140)59(40-67(129)130)113-78(137)56(36-43(2)3)110-74(133)51(93)38-65(125)126)88(147)119-34-20-27-61(119)83(142)103-41-63(122)106-52(24-17-31-100-90(94)95)75(134)111-57(37-50-22-15-14-16-23-50)79(138)112-58(39-66(127)128)80(139)108-53(25-18-32-101-91(96)97)76(135)107-54(26-19-33-102-92(98)99)77(136)115-69(45(6)7)86(145)114-60(42-121)82(141)116-68(44(4)5)85(144)105-48(11)72(131)104-49(12)73(132)109-55(89(148)149)29-30-64(123)124/h14-16,22-23,43-49,51-62,68-71,121H,13,17-21,24-42,93H2,1-12H3,(H,103,142)(H,104,131)(H,105,144)(H,106,122)(H,107,135)(H,108,139)(H,109,132)(H,110,133)(H,111,134)(H,112,138)(H,113,137)(H,114,145)(H,115,136)(H,116,141)(H,117,140)(H,118,143)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,148,149)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNRZOUCQVLOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H150N28O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2112.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents like HBTU or DIC. The peptide is then cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the production of this peptide would involve large-scale SPPS. Automated peptide synthesizers are often used to increase efficiency and consistency. The process includes rigorous quality control measures to ensure the purity and accuracy of the peptide sequence.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be performed using agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted using specific reagents to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: DTT (Dithiothreitol), TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds.
Scientific Research Applications
Potential Drug Development
Due to its complex structure, H-DL-Asp-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-xiIle-DL-Pro-Gly-DL-Arg-DL-Phe is being investigated for its potential therapeutic properties. Research indicates that synthetic peptides can mimic natural hormones or neurotransmitters, potentially leading to new treatments for metabolic disorders or neurodegenerative diseases.
Case Study: Antidiabetic Properties
In a study examining the effects of similar synthetic peptides on glucose metabolism, researchers found that certain peptides exhibited insulin-mimetic properties, suggesting a potential for use in diabetes management. The binding affinity of these peptides to insulin receptors was assessed using surface plasmon resonance (SPR) techniques, demonstrating significant interaction that could be exploited in drug design.
Molecular Biology Applications
Protein Interaction Studies
The peptide's ability to interact with various proteins makes it an excellent candidate for studying protein-protein interactions. Techniques such as co-immunoprecipitation and enzyme-linked immunosorbent assays (ELISA) can be utilized to investigate these interactions quantitatively.
Table 2: Techniques for Studying Protein Interactions
| Technique | Description | Application |
|---|---|---|
| Co-Immunoprecipitation | Isolates protein complexes | Identifying binding partners |
| Enzyme-Linked Immunosorbent Assay | Quantifies protein interactions | Measuring binding affinities |
Industrial Applications
Biotechnology and Material Science
H-DL-Asp-DL-Leu-DL-Asp has potential applications in the development of peptide-based materials, such as hydrogels or drug delivery systems. The unique properties of synthetic peptides allow for the creation of materials that can respond to environmental stimuli, making them suitable for targeted drug delivery.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, influencing various biological pathways. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The peptide shares structural similarities with other synthetic DL-configured peptides, such as H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH (described in ). Key points of comparison include:
- Hydrolysis Stability: provides hydrolysis data for amino acids like Asp, Phe, and Val, which are abundant in the target compound. Hydrolysis yields (e.g., Asp at 0.263–0.399 relative concentration) suggest moderate stability under tested conditions, comparable to other DL-peptides .
- Synthetic Challenges: The racemic DL-configuration complicates synthesis and purification, a common issue for non-natural peptides. This contrasts with microbial-derived peptides (e.g., phenolic compounds in ), which are L-configured and easier to scale but lack protease resistance .
Industrial and Research Relevance
- Production Methods : Unlike microbially synthesized compounds (e.g., Anacardiaceae metabolites in ), the target peptide is chemically synthesized, enabling precise control over DL-configuration but at higher costs .
- Functional Groups : The peptide’s carboxyl (Asp, Glu) and guanidinium (Arg) groups dominate its reactivity, contrasting with catechins () that rely on hydroxyl groups for antioxidant activity .
Biological Activity
H-DL-Asp-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-xiIle-DL-Pro-Gly-DL-Arg-DL-Phe-DL-Asp-DL-Arg-DL-Arg-DL-Val-DL-Ser-DL-Val-DL-Ala-DL-Ala-DL-Glu-OH is a synthetic peptide composed of a diverse array of amino acids, including both D- and L-forms. Its complex structure suggests potential multifunctional properties that may influence various biological activities, making it a subject of interest in biochemical research.
Composition and Structure
The peptide consists of the following amino acids:
| Amino Acid | Type |
|---|---|
| Aspartic Acid (Asp) | D and L |
| Leucine (Leu) | D and L |
| Valine (Val) | D and L |
| Proline (Pro) | D and L |
| Isoleucine (xiIle) | D and L |
| Glycine (Gly) | D |
| Arginine (Arg) | D |
| Phenylalanine (Phe) | D |
| Serine (Ser) | D and L |
| Alanine (Ala) | D and L |
| Glutamic Acid (Glu) | D |
The presence of both D- and L-amino acids in its structure indicates unique stereochemical configurations that can significantly affect its biological activity and stability within physiological environments .
The biological activity of this compound is attributed to its constituent amino acids. Similar peptides have been shown to exhibit various activities, including:
- Antimicrobial Activity : Peptides with similar compositions have demonstrated effectiveness against pathogenic bacteria and fungi .
- Antioxidant Properties : The peptide may exhibit antioxidant capabilities, which are essential for neutralizing free radicals in biological systems .
- Neuroprotective Effects : Certain sequences in the peptide may influence neuroprotection, potentially aiding in conditions such as neurodegeneration .
- Regulation of Physiological Processes : As signaling agents, bioactive peptides can regulate growth, metabolism, and immune responses .
Case Studies
- Antimicrobial Activity : A study explored the antimicrobial properties of synthetic peptides similar to H-DL-Asp series. Results indicated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections .
- Antioxidant Effects : Research on peptides similar to H-DL-Asp revealed their ability to reduce oxidative stress markers in vitro. This suggests potential utility in formulations aimed at combating oxidative damage .
- Neuroprotective Studies : Investigations into the neuroprotective effects of bioactive peptides found that certain sequences could inhibit apoptosis in neuronal cells, presenting a promising avenue for treating neurodegenerative diseases .
Synthesis Methods
The synthesis of this peptide can be achieved through various methods:
- Solid-phase peptide synthesis (SPPS) : A widely used method that allows for the stepwise assembly of amino acids on a solid support.
- Liquid-phase synthesis : Suitable for larger peptides where solubility is a concern.
These methods enable precise control over the sequence, purity, and yield of the final product .
Q & A
What experimental strategies are recommended for synthesizing this complex peptide with alternating D/L-amino acids?
Methodological Answer:
Solid-phase peptide synthesis (SPPS) is the standard approach. Key considerations:
- Racemic Mixture Handling : Use equimolar D- and L-amino acids during coupling steps. Monitor coupling efficiency via Kaiser or chloranil tests to address incomplete reactions .
- Chiral Purity Validation : Employ chiral HPLC or circular dichroism (CD) spectroscopy to confirm stereochemical integrity at each step .
- xiIle Handling : Verify the isoleucine isomer (xiIle) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for regiochemical confirmation.
How can researchers resolve contradictions in bioactivity data arising from racemic mixtures in this peptide?
Advanced Analysis:
- Enantiomer Separation : Use preparative HPLC to isolate D/L isomers. Test each enantiomer’s activity separately in cell-based assays (e.g., receptor binding or enzymatic inhibition) to identify the bioactive form .
- Computational Docking : Compare molecular dynamics (MD) simulations of D- vs. L-configurations to predict binding affinities to target proteins (e.g., GPCRs or kinases) .
- Statistical Validation : Apply multivariate analysis to distinguish noise from stereochemistry-dependent effects.
What advanced techniques are critical for characterizing secondary structures in this peptide?
Methodology:
- Synchrotron Radiation CD (SRCD) : Provides enhanced sensitivity for detecting β-sheet or α-helix motifs in racemic peptides .
- Cryo-Electron Microscopy (Cryo-EM) : Resolve supramolecular assemblies (e.g., fibrils) at near-atomic resolution.
- 2D-NMR (NOESY/TOCSY) : Map inter-residue interactions to confirm folding patterns in solution.
How should researchers design stability studies for this peptide under physiological conditions?
Experimental Design:
- Degradation Pathways : Incubate the peptide in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8). Analyze degradation products via LC-MS/MS to identify labile bonds (e.g., Asp-Pro cleavage) .
- Oxidative Stability : Expose to H2O2 or metal ions (Fe<sup>2+</sup>/Cu<sup>2+</sup>) to test for cysteine/methionine oxidation.
- Temperature Dependence : Perform accelerated stability testing at 40°C/75% RH and model degradation kinetics using Arrhenius equations.
What computational tools are optimal for predicting this peptide’s interactions with biological targets?
Advanced Approaches:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to simulate peptide-membrane interactions (e.g., lipid bilayer penetration) .
- Machine Learning (ML) : Train models on peptide-protein interaction databases (e.g., PDBbind) to predict binding hotspots for residues like Arg or Phe.
- Free Energy Perturbation (FEP) : Calculate binding free energy changes upon D→L substitutions to quantify stereochemical impacts .
How can researchers address low yields during synthesis of the xiIle-containing segment?
Troubleshooting Protocol:
- Coupling Reagent Optimization : Test alternatives to HBTU/HOBt (e.g., COMU or OxymaPure) for sterically hindered residues .
- Microwave-Assisted SPPS : Apply controlled heating (50–60°C) to improve coupling efficiency for xiIle.
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect incomplete deprotection/coupling.
What in vitro assays are suitable for evaluating this peptide’s immunogenicity?
Methodological Framework:
- MHC Binding Assays : Use competitive ELISA with recombinant MHC class I/II molecules to predict T-cell epitopes in the Arg/Val-rich regions.
- Cytokine Profiling : Expose peripheral blood mononuclear cells (PBMCs) to the peptide and quantify IL-6, TNF-α, and IFN-γ via multiplex Luminex assays.
- Complement Activation : Measure C3a/C5a levels in human serum via ELISA after peptide exposure.
How do D/L-amino acid alternations influence proteolytic resistance?
Experimental Analysis:
- Protease Screening : Incubate with trypsin, chymotrypsin, or pepsin and track cleavage via MALDI-TOF MS. Compare degradation rates to all-L/D counterparts.
- Structural Rationalization : Perform MD simulations to analyze protease active-site accessibility to D-residues.
What strategies mitigate aggregation during peptide purification?
Advanced Solutions:
- Solvent Screening : Use TFE/hexafluoroisopropanol (HFIP) in mobile phases to disrupt β-sheet aggregation during HPLC .
- Lyophilization Additives : Co-lyophilize with trehalose or sucrose to prevent self-assembly.
- Dynamic Light Scattering (DLS) : Monitor particle size distribution during purification to optimize solvent conditions.
How can structure-activity relationship (SAR) studies be designed for this peptide?
Methodology:
- Alanine Scanning : Synthesize analogs with individual residues replaced by Ala. Test bioactivity changes in receptor-binding assays.
- D- vs. L-Substitution Series : Compare EC50/IC50 values for each enantiomer to map stereochemical contributions .
- Consensus Motif Analysis : Align sequences with homologous peptides in databases (e.g., UniProt) to identify conserved residues critical for function.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
